Ciprofloxacin Impurity D HCl
Overview
Description
Ciprofloxacin Impurity D Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Ciprofloxacin Hydrochloride. Ciprofloxacin is a widely used antibiotic belonging to the fluoroquinolone class, effective against a broad spectrum of bacterial infections. The presence of impurities like Ciprofloxacin Impurity D Hydrochloride is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Impurity D Hydrochloride involves several chemical reactions. One common method includes the cyclization of intermediate compounds followed by piperazine substitution. The reaction conditions typically involve the use of solvents like acetonitrile and bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures around 180°C .
Industrial Production Methods: In industrial settings, the synthesis of Ciprofloxacin and its impurities, including Ciprofloxacin Impurity D Hydrochloride, is often carried out in continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The process involves a series of reactions in flow reactors, followed by sequential offline acidifications and filtrations to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin Impurity D Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction could produce hydroquinolone compounds.
Scientific Research Applications
Ciprofloxacin Impurity D Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic methods to ensure the purity and quality of Ciprofloxacin Hydrochloride.
Biology: Studies involving the biological activity of fluoroquinolone impurities help in understanding their effects on bacterial resistance.
Medicine: Research on impurities like Ciprofloxacin Impurity D Hydrochloride aids in the development of safer and more effective pharmaceutical formulations.
Industry: It is crucial in the quality control processes of pharmaceutical manufacturing to ensure compliance with regulatory standards
Mechanism of Action
Ciprofloxacin Impurity D Hydrochloride, like Ciprofloxacin, targets bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, Ciprofloxacin Impurity D Hydrochloride prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
- Ciprofloxacin Impurity A Hydrochloride
- Ciprofloxacin Impurity B Hydrochloride
- Ciprofloxacin Impurity C Hydrochloride
Comparison: Ciprofloxacin Impurity D Hydrochloride is unique in its chemical structure and the specific reactions it undergoes. While all these impurities are related to Ciprofloxacin, each has distinct properties and potential impacts on the efficacy and safety of the pharmaceutical product. For instance, Ciprofloxacin Impurity A Hydrochloride is often monitored using thin-layer chromatography, whereas Ciprofloxacin Impurity D Hydrochloride may require different analytical techniques .
Biological Activity
Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a notable impurity of the fluoroquinolone antibiotic ciprofloxacin. Understanding its biological activity is critical for assessing its potential effects in pharmaceutical formulations and its implications for drug safety and efficacy.
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C17H19Cl2N3O3 |
Molecular Weight | 347.8 g/mol |
CAS Number | 133210-96-5; 526204-10-4 (HCl salt) |
Solubility | Soluble in water and ethanol |
Ciprofloxacin and its impurities, including Impurity D, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition prevents bacterial DNA replication, transcription, and repair, ultimately leading to cell death. Although the primary compound is well-studied, the specific contributions of Impurity D to these mechanisms remain less clear.
Toxicity and Safety Profile
The safety profile of ciprofloxacin impurities is essential for evaluating their impact on human health. Preliminary studies suggest that while some impurities may exhibit reduced toxicity compared to their parent compounds, they still require thorough investigation to determine their safety in clinical use .
Study on Ciprofloxacin Formulations
A comparative study evaluated the technical quality of various ciprofloxacin formulations, focusing on dissolution rates and impurity levels. The findings highlighted significant variations in dissolution profiles across different brands, which could affect bioavailability and therapeutic efficacy. Notably, all tested formulations met the pharmacopoeial requirements for drug content but exhibited differences in disintegration times and impurity levels .
Analysis of Drug-related Impurities
Another study focused on the analysis of drug-related impurities in ciprofloxacin raw materials using High-Performance Liquid Chromatography (HPLC). The results indicated that while impurity levels were within acceptable limits, ongoing monitoring is crucial to ensure product quality and patient safety .
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERMCKAUYNRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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